

Application Notes and Protocols: MTOA-TFSI in Solvent Extraction of Rare Earth Metals

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Compound of Interest

Compound Name: MTOA-TFSI

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These application notes provide a comprehensive overview of the use of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (**MTOA-TFSI**) in the solvent extraction of rare earth metals (REMs). This document includes detailed experimental protocols, quantitative data for extraction efficiency, and visualizations of the underlying processes to facilitate research and development in hydrometallurgy and related fields.

Introduction to MTOA-TFSI in Rare Earth Metal Extraction

MTOA-TFSI is a quaternary ammonium-based ionic liquid that has shown significant promise as a solvent in the liquid-liquid extraction of REMs.^{[1][2]} Its unique properties, such as high thermal stability, low vapor pressure, and hydrophobicity, make it an attractive alternative to traditional volatile organic solvents.^{[3][4]} In solvent extraction systems, **MTOA-TFSI** can act as a diluent for an extractant, influencing the extraction mechanism and enhancing selectivity.

The extraction of trivalent REM ions from acidic aqueous solutions into an **MTOA-TFSI** phase is typically achieved in conjunction with a neutral extractant, such as N,N,N',N'-tetra(n-octyl)diglycolamide (TODGA) or Cyanex 923 (a mixture of phosphine oxides).^{[1][2][5]} The extraction mechanism often involves ion exchange, where the cationic MTOA⁺ component of the ionic liquid participates in the transfer of the REM-extractant complex into the organic phase.^[1]

Key Applications and Advantages

- **Enhanced Extraction Efficiency:** The use of **MTOA-TFSI** can lead to higher distribution ratios for REMs compared to conventional diluents.[\[2\]](#)
- **Improved Selectivity:** **MTOA-TFSI**-based systems have demonstrated significant intragroup selectivity for lanthanides, which is a critical challenge in REM separation.[\[2\]](#)
- **Versatility:** It can be used with various extractants, allowing for the fine-tuning of the extraction process for specific REMs.
- **Stripping and Reusability:** REMs can be effectively stripped from the loaded **MTOA-TFSI** phase using acidic solutions, and the ionic liquid can be subsequently reused.[\[1\]](#)

Quantitative Data on Extraction Performance

The efficiency of REM extraction using **MTOA-TFSI** is influenced by several factors, including the type of extractant, the acidity of the aqueous phase, and the concentration of the extractant.

Table 1: Extraction of Lanthanides(III) with TODGA in **MTOA-TFSI**

Lanthanide	Distribution Coefficient (D) in 0.01 M HNO ₃	Distribution Coefficient (D) in 3 M HNO ₃
La	~10	>1000
Ce	~20	>1000
Pr	~30	>1000
Nd	~40	>1000
Sm	~80	>1000
Eu	~100	>1000
Gd	~100	>1000
Tb	~80	>1000
Dy	~60	>1000
Ho	~50	>1000
Er	~40	>1000
Tm	~30	>1000
Yb	~20	>1000
Lu	~15	>1000

Data extracted and synthesized from graphical representations in referenced literature.
Absolute values are indicative.

Table 2: Influence of **MTOA-TFSI** on Neodymium(III) Extraction with Cyanex 923

Parameter	Condition	Distribution Ratio (D)
pH	1	~0.1
2	~1	~0.5 (at pH 2.5)
3	~10	
Cyanex 923 Conc.	0.05 M	
0.1 M	~2 (at pH 2.5)	~8 (at pH 2.5)
0.2 M	~8 (at pH 2.5)	

Data synthesized from trends described in referenced literature.[\[1\]](#)

Experimental Protocols

Protocol 1: Synthesis of MTOA-TFSI

This protocol describes a general method for the synthesis of **MTOA-TFSI** via anion exchange.

Materials:

- Methyltrioctylammonium chloride (MTOA-Cl)
- Lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI)
- Dichloromethane (CH₂Cl₂)
- Deionized water
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- Dissolve MTOA-Cl in dichloromethane in a separatory funnel.
- In a separate vessel, dissolve an equimolar amount of Li-TFSI in deionized water.
- Add the aqueous Li-TFSI solution to the organic MTOA-Cl solution in the separatory funnel.

- Shake the mixture vigorously for 1-2 hours to facilitate the anion exchange.
- Allow the phases to separate. The bottom organic layer contains the **MTOA-TFSI**.
- Wash the organic phase multiple times with deionized water to remove any remaining LiCl and unreacted Li-TFSI.
- Dry the organic phase over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the pure **MTOA-TFSI** ionic liquid.

Protocol 2: Solvent Extraction of Lanthanides using TODGA in MTOA-TFSI

This protocol outlines the procedure for the liquid-liquid extraction of lanthanides from a nitric acid solution.

Materials:

- Stock solution of Lanthanide(III) nitrates in nitric acid (e.g., 0.01 M to 3 M HNO₃)
- N,N,N',N'-tetra(n-octyl)diglycolamide (TODGA)
- Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (**MTOA-TFSI**)
- Vials for extraction
- Mechanical shaker
- Centrifuge
- ICP-MS or equivalent for metal analysis

Procedure:

- Preparation of the Organic Phase: Prepare a solution of TODGA in **MTOA-TFSI** at the desired concentration (e.g., 0.1 M).
- Extraction: a. In a vial, mix equal volumes of the aqueous lanthanide solution and the organic TODGA/**MTOA-TFSI** phase. b. Shake the vials for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant temperature.
- Phase Separation: Centrifuge the vials to ensure complete phase separation.
- Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of lanthanides in the aqueous phase before and after extraction using ICP-MS. c. The concentration in the organic phase can be calculated by mass balance.
- Calculation of Distribution Coefficient (D): $D = [\text{Lanthanide}]_{\text{organic}} / [\text{Lanthanide}]_{\text{aqueous}}$

Protocol 3: Stripping of Lanthanides from the Loaded Organic Phase

This protocol describes the back-extraction of the lanthanides from the **MTOA-TFSI** phase.

Materials:

- Loaded organic phase from Protocol 2
- Stripping solution (e.g., 0.5 M - 1.0 M nitric acid)[\[1\]](#)
- Vials, shaker, centrifuge, and analytical equipment as in Protocol 2

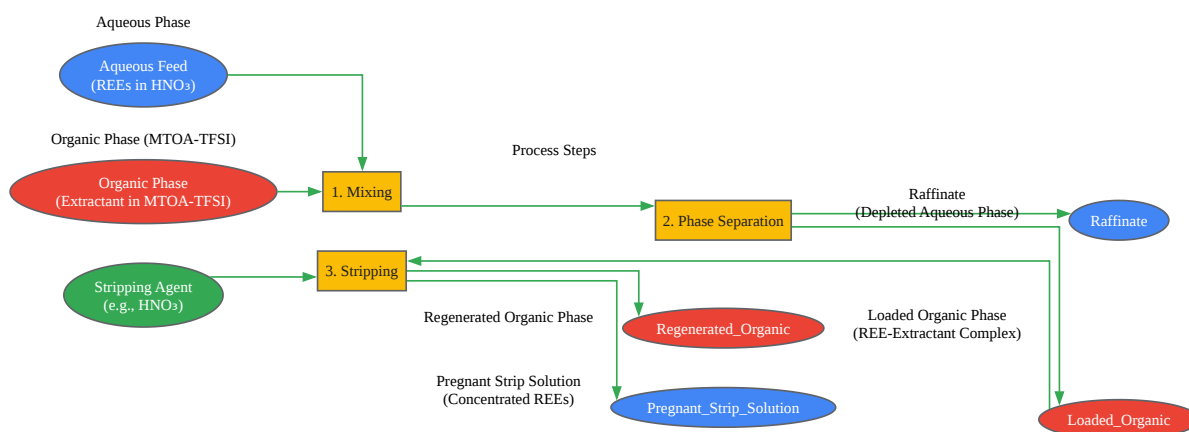
Procedure:

- Stripping: a. In a vial, mix the loaded organic phase with the stripping solution at a desired phase ratio (e.g., 1:1). b. Shake the vials for a sufficient time to reach equilibrium (e.g., 30 minutes).
- Phase Separation and Analysis: a. Centrifuge and separate the phases. b. Analyze the lanthanide concentration in the aqueous stripping solution.

- Calculation of Stripping Efficiency (%S): $\%S = \left(\frac{\text{Amount of metal in stripping solution}}{\text{Amount of metal in loaded organic phase}} \right) \times 100$

Visualizations

The following diagrams illustrate the key processes in the solvent extraction of rare earth metals using **MTOA-TFSI**.



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Caption: General workflow for the solvent extraction and stripping of REEs.

Caption: Ion-exchange mechanism in REE extraction with **MTOA-TFSI**.

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